molecular formula C26H36N2O9 B148729 キニーネグルコン酸 CAS No. 7054-25-3

キニーネグルコン酸

カタログ番号: B148729
CAS番号: 7054-25-3
分子量: 520.6 g/mol
InChIキー: XHKUDCCTVQUHJQ-OSPZJNBRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キニーネグルコン酸は、キニーネから誘導された医薬品化合物です。キニーネはキナノキ樹皮や類似の植物種に自然に存在するキニーネのD異性体です。 キニーネグルコン酸は主に、心房細動や心室性不整脈などの様々な種類の不整脈の治療に用いられる抗不整脈薬です また、抗マラリア作用でも知られています .

2. 製法

合成ルートと反応条件: キニーネグルコン酸はキニーネから合成できます。このプロセスには、キニーネをキニーネに変換し、続いてグルコン酸塩を生成することが含まれます。 反応は通常、氷酢酸とフェニルヒドラジン塩酸塩を用い、水浴中で加熱する必要があります .

工業生産方法: キニーネグルコン酸の工業生産には、キナノキ樹皮からキニーネを抽出し、続いてキニーネに変換することが含まれます。その後、キニーネをグルコン酸と反応させてキニーネグルコン酸を生成します。 最終製品はクロマトグラフィー法を用いて精製され、高純度と高品質が保証されます .

科学的研究の応用

キニーネグルコン酸は、科学研究において幅広い用途を持っています。

作用機序

キニーネグルコン酸は、心臓細胞のナトリウムとカリウムの電流を遮断することで効果を発揮します。この作用は、細胞のアクションポテンシャルを延長し、自動性を低下させ、正常な心拍を回復させるのに役立ちます。 キニーネはまた、高速内向きナトリウム電流と低速内向きカルシウム電流を阻害し、心臓の膜をさらに安定化させます .

類似の化合物:

    キニーネ: 化学構造が似ていますが薬理作用が異なる抗マラリア薬です。

    プロカインアミド: 心臓のアクションポテンシャルに対する効果が類似する、もう1つのクラスIa抗不整脈薬です。

    ジソピラミド: 心室性不整脈の治療に用いられる、クラスIa抗不整脈薬です。

独自性: キニーネグルコン酸は、抗不整脈薬と抗マラリア薬の両方の役割を果たすという点で独特です。他のクラスIa抗不整脈薬と比較して、心房細動を正常洞性リズムに変換する効力が高いです。 さらに、グルコン酸塩の形態は、より優れたバイオアベイラビリティと持続的な作用を提供します .

生化学分析

Biochemical Properties

Quinidine gluconate plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium and potassium channels in cardiac cells. Quinidine gluconate blocks these channels, which prolongs the action potential and refractory period of the cardiac cells . This action helps to stabilize the heart rhythm and prevent arrhythmias. Additionally, quinidine gluconate has been shown to interact with cytochrome P450 enzymes in the liver, affecting its metabolism and bioavailability .

Cellular Effects

Quinidine gluconate exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by blocking sodium and potassium channels, which affects the action potential duration and refractory period . This action helps to stabilize the heart rhythm and prevent arrhythmias. Quinidine gluconate also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of quinidine gluconate involves its interaction with sodium and potassium channels in cardiac cells. By blocking these channels, quinidine gluconate prolongs the action potential and refractory period, which helps to stabilize the heart rhythm . Additionally, quinidine gluconate can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which affects its metabolism and bioavailability . These interactions at the molecular level contribute to the overall therapeutic effects of quinidine gluconate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinidine gluconate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that quinidine gluconate is relatively stable, but it can degrade over time, leading to changes in its efficacy and safety . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell signaling pathways, gene expression, and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of quinidine gluconate can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of quinidine gluconate can have therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, in dogs, dosages of 6–20 mg/kg have been used to treat arrhythmias, but higher doses can lead to toxicity and adverse effects such as gastrointestinal disturbances and cardiac arrhythmias . These dosage-dependent effects highlight the importance of careful dosing and monitoring in clinical settings.

Metabolic Pathways

Quinidine gluconate is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites, including 3-hydroxy-quinidine . This metabolite has been shown to have similar, but less potent, antiarrhythmic effects compared to quinidine gluconate . The metabolism of quinidine gluconate can affect its bioavailability and therapeutic efficacy, making it important to consider these pathways in clinical settings.

Transport and Distribution

The transport and distribution of quinidine gluconate within cells and tissues are important factors that influence its therapeutic effects. Quinidine gluconate is transported across cell membranes by various transporters, including P-glycoprotein . Once inside the cells, it can interact with various binding proteins, which affect its localization and accumulation. The distribution of quinidine gluconate within tissues can also influence its therapeutic effects, with higher concentrations in cardiac tissues leading to more pronounced antiarrhythmic effects .

Subcellular Localization

The subcellular localization of quinidine gluconate can affect its activity and function. Quinidine gluconate is primarily localized in the cytoplasm of cardiac cells, where it interacts with sodium and potassium channels . This localization is important for its antiarrhythmic effects, as it allows quinidine gluconate to effectively block these channels and stabilize the heart rhythm. Additionally, quinidine gluconate can undergo post-translational modifications that direct it to specific compartments or organelles within the cells .

準備方法

Synthetic Routes and Reaction Conditions: Quinidine gluconate can be synthesized from quinine. The process involves the conversion of quinine to quinidine, followed by the formation of the gluconate salt. The reaction typically involves the use of glacial acetic acid and phenylhydrazine hydrochloride, followed by heating in a water bath .

Industrial Production Methods: Industrial production of quinidine gluconate involves the extraction of quinine from the bark of the Cinchona tree, followed by its conversion to quinidine. The quinidine is then reacted with gluconic acid to form quinidine gluconate. The final product is purified using chromatographic techniques to ensure high purity and quality .

化学反応の分析

反応の種類: キニーネグルコン酸は、次のような様々な化学反応を起こします。

    酸化: キニーネは、酸化されてキニーネN-オキシドを生成することができます。

    還元: キニーネは、還元されてジヒドロキニーネを生成することができます。

    置換: キニーネは、特にメトキシ基で置換反応を起こすことができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

    置換: 置換反応は、多くの場合、ハロゲン化物やアミンなどの求核剤を塩基性条件下で用いて行われます。

主な生成物:

類似化合物との比較

    Quinine: An antimalarial agent with similar chemical structure but different pharmacological properties.

    Procainamide: Another class Ia antiarrhythmic agent with similar effects on cardiac action potentials.

    Disopyramide: A class Ia antiarrhythmic agent used to treat ventricular arrhythmias.

Uniqueness: Quinidine gluconate is unique due to its dual role as an antiarrhythmic and antimalarial agent. It has a higher efficacy in converting atrial fibrillation to normal sinus rhythm compared to other class Ia antiarrhythmics. Additionally, its gluconate form provides better bioavailability and prolonged action .

特性

CAS番号

7054-25-3

分子式

C26H36N2O9

分子量

520.6 g/mol

IUPAC名

(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1

InChIキー

XHKUDCCTVQUHJQ-OSPZJNBRSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

異性体SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

正規SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

ピクトグラム

Acute Toxic; Irritant

同義語

D-Gluconic Acid compd. with Quinidine (1:1);  Quinidine Gluconate;  (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt);  Quinidine, mono-D-Gluconate (Salt);  Dura-Tab;  Duraquin;  Gluquinate;  Quinaglute;  Quinate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine gluconate
Reactant of Route 2
Quinidine gluconate
Reactant of Route 3
Quinidine gluconate
Reactant of Route 4
Quinidine gluconate
Reactant of Route 5
Quinidine gluconate
Reactant of Route 6
Quinidine gluconate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。